![molecular formula C14H21BrO B13201409 ([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene](/img/structure/B13201409.png)
([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene: is an organic compound that features a benzene ring substituted with a bromomethyl group and a 3,3-dimethylbutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene typically involves the reaction of benzyl alcohol with 2-bromo-3,3-dimethylbutanol in the presence of a strong acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the bromomethyl group of 2-bromo-3,3-dimethylbutanol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) are commonly employed.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or alkane derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: ([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules that target specific biological pathways. Its ability to undergo substitution reactions makes it a versatile building block for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.
Mecanismo De Acción
The mechanism of action of ([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the compound acts as an intermediate.
Comparación Con Compuestos Similares
(2-Bromoethyl)benzene: Similar in structure but lacks the 3,3-dimethylbutoxy group.
(2-Bromomethyl)butoxybenzene: Similar but with different alkyl chain length and branching.
Uniqueness: ([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene is unique due to the presence of both a bromomethyl group and a 3,3-dimethylbutoxy group. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.
Propiedades
Fórmula molecular |
C14H21BrO |
|---|---|
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
[2-(bromomethyl)-3,3-dimethylbutoxy]methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-14(2,3)13(9-15)11-16-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Clave InChI |
QPGIHFYPFWFCKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(COCC1=CC=CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


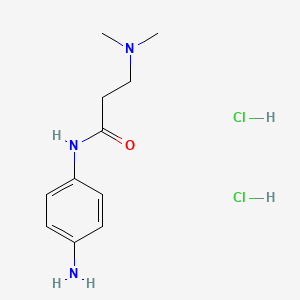
![2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene](/img/structure/B13201333.png)
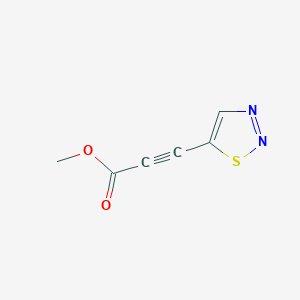
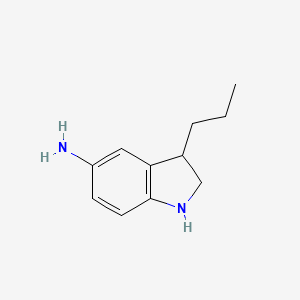
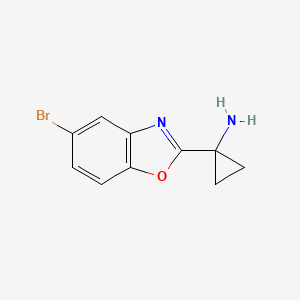
![Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile](/img/structure/B13201352.png)
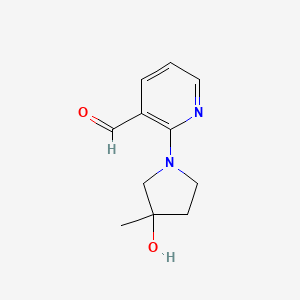
![2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13201376.png)
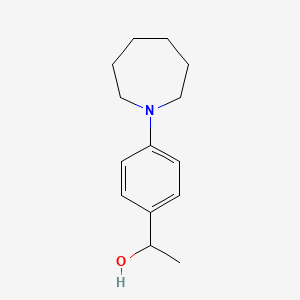
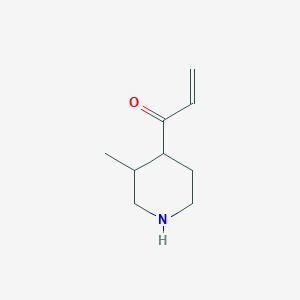
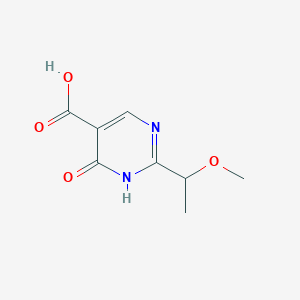

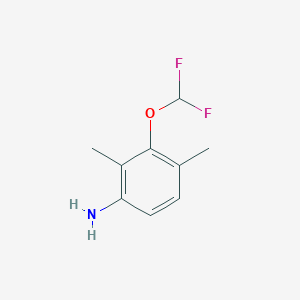
amine](/img/structure/B13201426.png)
